cis-3-Fluoropiperidin-4-ol
Overview
Description
cis-3-Fluoropiperidin-4-ol: is a fluorinated piperidine derivative that has garnered significant interest in medicinal chemistry. This compound is notable for its potential applications as a building block in the synthesis of various pharmaceuticals and bioactive molecules. The presence of both a fluorine atom and a hydroxyl group on the piperidine ring imparts unique chemical properties that can be exploited in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The enantioselective synthesis of cis-3-fluoropiperidin-4-ol typically involves the fluorination of a piperidine precursor. One reported method employs a modified cinchona alkaloid catalyst for the enantioselective fluorination of a piperidine derivative, followed by reduction to yield the desired compound . The reaction conditions include the use of sodium carbonate, bis(phenylsulfonyl)imide, and tetrahydrofuran at 0°C for 24 hours, followed by reduction with sodium borohydride in methanol at 0°C for 2 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the enantioselective fluorination process using commercially available catalysts and reagents suggests that it can be adapted for large-scale synthesis. The use of chiral separation techniques, such as chiral high-performance liquid chromatography, can further ensure the production of enantiopure material .
Chemical Reactions Analysis
Types of Reactions: cis-3-Fluoropiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding a fluorinated piperidine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Fluorinated piperidinone or piperidinal derivatives.
Reduction: Fluorinated piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
cis-3-Fluoropiperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound can be used to study the effects of fluorine substitution on biological activity and metabolic stability.
Industrial Applications: It can be employed in the development of agrochemicals and other bioactive molecules.
Mechanism of Action
The mechanism of action of cis-3-fluoropiperidin-4-ol is largely dependent on its incorporation into larger bioactive molecules. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s interaction with enzymes and receptors.
Comparison with Similar Compounds
cis-3-Chloropiperidin-4-ol: Similar structure but with a chlorine atom instead of fluorine.
cis-3-Bromopiperidin-4-ol: Similar structure but with a bromine atom instead of fluorine.
cis-3-Hydroxypiperidin-4-ol: Lacks the halogen substitution, only has a hydroxyl group.
Uniqueness: cis-3-Fluoropiperidin-4-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects compared to its chloro, bromo, and hydroxyl analogs. These effects can lead to differences in biological activity, metabolic stability, and overall pharmacokinetic properties.
Properties
IUPAC Name |
(3S,4R)-3-fluoropiperidin-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c6-4-3-7-2-1-5(4)8/h4-5,7-8H,1-3H2/t4-,5+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSUXEBLJMWFSV-CRCLSJGQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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